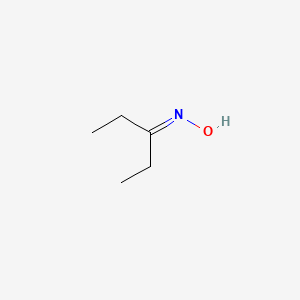
3-Pentanone oxime
Overview
Description
3-Pentanone oxime is an organic compound with the molecular formula C5H11NO . It is a derivative of 3-pentanone, where the carbonyl group (C=O) is converted to an oxime group (C=N-OH) .
Synthesis Analysis
The synthesis of 3-Pentanone oxime can be achieved through the reaction of 3-Pentanone with hydroxylamine . This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g. aldehyde/ketone) .Molecular Structure Analysis
The molecular structure of 3-Pentanone oxime consists of a pentane backbone with an oxime functional group attached to the third carbon . The oxime group consists of a nitrogen atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group .Chemical Reactions Analysis
The oxime group in 3-Pentanone oxime can undergo a variety of reactions. One notable reaction is the Beckmann rearrangement, where an oxime is rearranged to form an amide . This reaction involves the migration of an alkyl group anti-periplanar to the expulsion of a leaving group to form a nitrilium ion, followed by solvolysis to an imidate and then tautomerization to the amide .Scientific Research Applications
Oil Recovery Enhancement
3-Pentanone oxime has been explored as an agent to enhance oil recovery from fractured porous media. Researchers Argüelles-Vivas et al. (2020) found that a solution of 3-pentanone in reservoir brine (3pRB) and pure 3-pentanone as a miscible solvent effectively increased water imbibition in fractured carbonate cores. This process significantly improved oil recovery, especially when an aqueous phase was initially present in the matrix (Argüelles-Vivas et al., 2020).
Synthesis of 2,3-Pentanedione
Lou Yunhao (2011) researched the synthesis of 2,3-Pentanedione, a flavor compound with a milk smell, using 3-pentanone oxime as an intermediate. The process involved classical nitration, forming 3-oxime-2-pentanone, and then hydrolysis to achieve the target product (Lou Yunhao, 2011).
Wettability Modification for Improved Oil Recovery
Another study by Wang et al. (2019) highlighted the role of 3-pentanone as a wettability modifier in oil-wet porous media. The research demonstrated that an aqueous solution containing 3-pentanone significantly altered the wettability of oil droplets on calcite surfaces, leading to enhanced oil recovery (Wang et al., 2019).
Fluorescence Measurements in High-Pressure Systems
Modica et al. (2007) explored the use of 3-pentanone in fluorescence experiments under high temperature and pressure. This study is vital for understanding the behavior of 3-pentanone in conditions resembling internal combustion engines. The findings provide insights into the thermodynamic parameters influencing 3-pentanone fluorescence (Modica et al., 2007).
Role in Atmospheric Chemistry
Hurley et al. (2005) investigated the atmospheric chemistry of 3-pentanone, focusing on its interaction with Cl atoms and OH radicals. This study is crucial for understanding the environmental impact and behavior of 3-pentanone in the atmosphere (Hurley et al., 2005).
Safety And Hazards
3-Pentanone oxime is a highly flammable liquid and vapor. It may cause serious eye irritation and may cause respiratory irritation. It may also cause drowsiness or dizziness . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
Future Directions
The future directions of research on 3-Pentanone oxime could involve further exploration of its reactivity and potential applications. For instance, the Beckmann rearrangement of oximes, including 3-Pentanone oxime, is a topic of ongoing research due to its utility in the synthesis of amides and nitriles . Additionally, the development of new synthetic methods and applications for oximes in general could also be relevant to 3-Pentanone oxime .
properties
IUPAC Name |
N-pentan-3-ylidenehydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-5(4-2)6-7/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQQTJZRCYNBRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384321 | |
| Record name | 3-pentanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pentanone oxime | |
CAS RN |
1188-11-0 | |
| Record name | 3-pentanone oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Pentanone oxime be used to synthesize heterocyclic compounds?
A1: Yes, 3-Pentanone oxime serves as a valuable reagent in synthesizing isoxazoles. Research demonstrates that reacting the dilithio derivative of 3-Pentanone oxime with 2-(trifluoromethyl)aniline yields 5-(2-Aminophenyl)isoxazoles. [] This reaction highlights the utility of 3-Pentanone oxime in constructing heterocyclic systems relevant to pharmaceutical and materials chemistry.
Q2: What is unique about the reaction of 3-Pentanone oxime with trifluoromethyl-substituted anilines?
A2: Studies show that reacting dianions derived from 3-Pentanone oxime with specific trifluoromethyl-substituted anilines, like 4-(trifluoromethyl)aniline, leads to the formation of isoxazoles. [] Interestingly, the reaction proceeds through an elimination of fluoride from the trifluoromethyl group, resulting in the formation of a new carbon-carbon bond and ultimately the isoxazole ring. This reaction showcases the synthetic potential of using activated trifluoromethyl groups as synthons in organic chemistry.
Q3: Are there any notable structural features of 3-Pentanone oxime derivatives?
A3: Crystallographic analysis of 2,4,4-trimethyl-2-phenyl-3-pentanone oxime revealed the formation of hydrogen-bonded dimers between oxime groups in the solid state. [] This intermolecular interaction contributes to the compound's physical properties and highlights the importance of hydrogen bonding in the structural organization of oxime derivatives.
Q4: Has 3-Pentanone oxime been utilized in coordination chemistry?
A4: Indeed, 3-Pentanone oxime acts as a ligand in coordination complexes. Researchers successfully synthesized and characterized iron(III) complexes with 3-Pentanone oxime. [] These complexes, characterized as [FeX2(3-pentanone oxime)2]+ with a counter halide ion, demonstrate the ability of 3-Pentanone oxime to coordinate with metal centers, opening avenues for exploring its applications in catalysis and materials science.
Q5: Are there alternative reagents to 3-Pentanone oxime in isoxazole synthesis?
A5: While 3-Pentanone oxime provides a route to isoxazoles, other oximes like acetone oxime, propiophenone oxime, and cyclohexanone oxime can also be employed. [] The choice of oxime can influence the yield and selectivity of the reaction. Furthermore, alternative synthetic approaches to isoxazoles exist, highlighting the diverse toolkit available to organic chemists for constructing this important heterocycle.
Q6: What spectroscopic techniques have been used to study 3-Pentanone oxime and its derivatives?
A6: Researchers have employed Electron Spin Resonance (ESR) spectroscopy to investigate 2,2,4,4-tetramethyl-3-pentanone oxime single crystals. [] While the study doesn't delve into specific findings, it underscores the applicability of ESR spectroscopy in probing the electronic structure and properties of oxime derivatives. Additionally, other spectroscopic techniques, such as NMR and IR, are likely valuable tools for characterizing these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





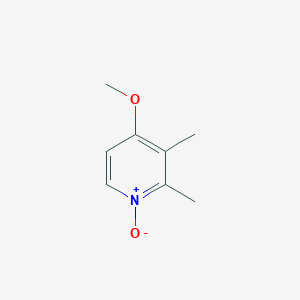
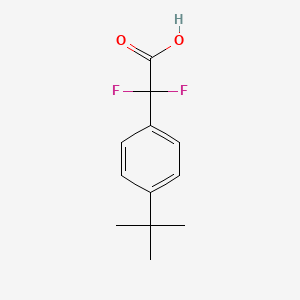
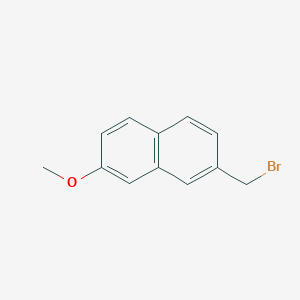
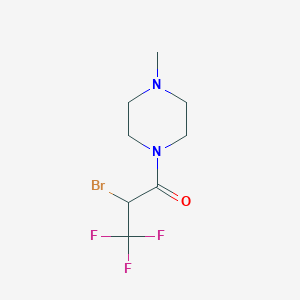
![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)

![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)




![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)